N-butylpyrrolidine-2-carboxamide hydrochloride chemical properties
N-butylpyrrolidine-2-carboxamide hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-butylpyrrolidine-2-carboxamide Hydrochloride
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's chemical properties is the bedrock of innovation. This guide delves into the chemical and predicted biological landscape of N-butylpyrrolidine-2-carboxamide hydrochloride. Direct experimental data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this document adopts a standard and scientifically rigorous approach used in early-phase drug discovery: leveraging data from structurally and functionally related analogs to build a robust predictive profile.
The narrative herein is grounded in the well-documented chemistry and pharmacology of the racetam class of compounds, particularly the highly successful antiepileptic drugs Levetiracetam and Brivaracetam. By examining their synthesis, analytical characterization, and mechanism of action, we can construct a scientifically sound hypothesis for the properties and behavior of N-butylpyrrolidine-2-carboxamide hydrochloride, providing a valuable framework for future research and development.
Chemical Identity and Physicochemical Properties
N-butylpyrrolidine-2-carboxamide hydrochloride is a chiral molecule belonging to the pyrrolidine class. Its structure features a pyrrolidine ring, a carboxamide functional group at the C2 position, and a butyl group attached to the amide nitrogen. The hydrochloride salt form is intended to enhance aqueous solubility and stability.
The core structure is analogous to known central nervous system (CNS) active agents, suggesting its potential for neurological applications.[1][2] Physicochemical properties are critical determinants of a compound's behavior, influencing everything from reaction kinetics to bioavailability. Below is a table summarizing the known and predicted properties.
| Property | Value (Predicted or Calculated) | Source / Rationale |
| IUPAC Name | N-butylpyrrolidine-2-carboxamide;hydrochloride | Standard Nomenclature |
| CAS Number | 1236266-64-0 | [3] |
| Molecular Formula | C₉H₁₉ClN₂O | Calculated |
| Molecular Weight | 206.71 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Based on related hydrochloride salts.[4] |
| Solubility | Predicted to be soluble in water and polar organic solvents (e.g., Methanol, DMSO) | The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base. |
| Predicted LogP | < 1.0 | The butyl group adds lipophilicity, but the protonated amine and carboxamide group increase hydrophilicity. The overall value is expected to be low, favoring aqueous solubility. |
| Stereochemistry | Exists as (S) and (R) enantiomers | The C2 carbon of the pyrrolidine ring is a chiral center. Biological activity is often stereospecific, as seen with Levetiracetam ((S)-enantiomer).[1] |
Synthesis and Structural Elucidation
The synthesis of N-substituted pyrrolidine-2-carboxamides is a well-established process in medicinal chemistry. The most direct and logical approach involves the amide coupling of a protected pyrrolidine-2-carboxylic acid (proline) derivative with butylamine.
Proposed Synthetic Pathway
The causality behind this multi-step synthesis is rooted in the need to control reactivity and ensure the desired product is formed with high purity.
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Protection of the Proline Nitrogen: The secondary amine of the starting material, L-proline or D-proline (to achieve the desired stereochemistry), is highly nucleophilic and would interfere with the subsequent activation of the carboxylic acid. A Boc (tert-butyloxycarbonyl) protecting group is a standard choice due to its stability under coupling conditions and its clean removal under mild acidic conditions.
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Carboxylic Acid Activation: To facilitate amide bond formation, the carboxylic acid must be converted into a more reactive species. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC are industry standards that create highly reactive esters in situ, which are then readily attacked by the amine.
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Amide Coupling: The activated proline derivative is reacted with butylamine. The nucleophilic primary amine of butylamine attacks the activated carbonyl carbon, forming the desired amide bond.
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Deprotection and Salt Formation: The Boc group is removed using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. Using HCl directly yields the final hydrochloride salt, N-butylpyrrolidine-2-carboxamide hydrochloride.
Caption: Proposed synthetic workflow for N-butylpyrrolidine-2-carboxamide HCl.
Structural Characterization Protocol
Confirmation of the final product's identity and purity is non-negotiable. A combination of spectroscopic techniques provides a complete structural picture.[5]
Step-by-Step Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To confirm the carbon-hydrogen framework and connectivity.[6]
-
Sample Prep: Dissolve ~5-10 mg of the final compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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¹H NMR: Expect characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the methylene groups), distinct signals for the protons on the pyrrolidine ring, and exchangeable protons for the amide and ammonium groups.
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¹³C NMR: Expect 9 distinct carbon signals corresponding to the molecular structure. The carbonyl carbon of the amide will be the most downfield signal.
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2D NMR (COSY, HSQC): These experiments are run to definitively assign proton signals to their corresponding carbons and confirm proton-proton coupling networks, validating the overall structure.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the free base.
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Method: Use Electrospray Ionization (ESI) in positive ion mode.
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Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of the free base (N-butylpyrrolidine-2-carboxamide) at m/z 171.15.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.[7]
-
Sample Prep: Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.
-
Expected Absorptions:
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~3300-3400 cm⁻¹ (N-H stretch of the secondary amine salt and amide)
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~2800-3000 cm⁻¹ (C-H stretches of alkyl groups)
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~1650-1680 cm⁻¹ (C=O stretch of the secondary amide, Amide I band)
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-
Analytical Methodology for Purity and Quality Control
Ensuring the purity of an active pharmaceutical ingredient (API) is a critical requirement. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8]
HPLC Method for Purity Determination
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Principle: This method separates the target compound from any potential impurities (e.g., starting materials, by-products) based on their differential partitioning between a stationary phase and a mobile phase. UV detection is suitable due to the presence of the amide chromophore.
-
Instrumentation:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point.
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A gradient allows for the elution of compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Protocol:
-
Standard Preparation: Prepare a stock solution of a well-characterized reference standard of N-butylpyrrolidine-2-carboxamide hydrochloride in the mobile phase at a known concentration (e.g., 1.0 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram (Area Percent method).
-
Caption: A typical workflow for analytical method development and validation.
Predicted Pharmacological Profile: A Mechanistic Hypothesis
The striking structural similarity between N-butylpyrrolidine-2-carboxamide and the core scaffolds of Levetiracetam and Brivaracetam provides a strong basis for a mechanistic hypothesis.[1][9]
Primary Molecular Target: Synaptic Vesicle Glycoprotein 2A (SV2A)
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Hypothesis: N-butylpyrrolidine-2-carboxamide is predicted to act as a ligand for Synaptic Vesicle Glycoprotein 2A (SV2A).
-
Causality and Rationale: SV2A is an integral membrane protein found in synaptic vesicles and is the primary molecular target for both Levetiracetam and Brivaracetam.[9] The binding affinity of these drugs to SV2A correlates strongly with their anticonvulsant potency.[1] The (S)-enantiomer of Levetiracetam is the pharmacologically active form, highlighting the stereospecific nature of this interaction. It is therefore hypothesized that one of the enantiomers of N-butylpyrrolidine-2-carboxamide will exhibit preferential binding to SV2A.
Proposed Mechanism of Action
Binding to SV2A is believed to modulate the release of neurotransmitters. While the precise downstream effects are still under investigation, the leading theory is that SV2A ligands reduce neuronal hyperexcitability by affecting the presynaptic release of excitatory neurotransmitters like glutamate.[10] They appear to enhance synaptic depression during periods of high-frequency neuronal firing, which is characteristic of epileptic seizure activity, without affecting normal basal neurotransmission.[9]
Caption: Predicted mechanism: binding to SV2A modulates neurotransmitter release.
Conclusion
N-butylpyrrolidine-2-carboxamide hydrochloride is a compound of significant interest due to its structural relationship to a class of proven CNS therapeutics. While direct experimental data is sparse, a comprehensive chemical profile can be reliably predicted based on established principles of organic synthesis, analytical chemistry, and pharmacology. The proposed synthetic route is robust and leverages standard methodologies. The analytical framework presented provides a clear path for structural confirmation and quality control. Most compellingly, the mechanistic hypothesis, centered on the SV2A protein, offers a targeted direction for future pharmacological and biological evaluation. This guide serves as a foundational document for researchers aiming to explore the full potential of this and related molecules in the field of drug development.
References
-
Molecules. (2018). A new chemoenzymatic synthesis of the chiral key intermediate of the antiepileptic brivaracetam. [Link]
-
ACS Omega. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]
-
Wikipedia. Brivaracetam. [Link]
-
E3S Web of Conferences. (2021). Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. [Link]
-
ChemAnalyst. (2025). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. [Link]
-
SynZeal. Levetiracetam USP Related Compound A. [Link]
-
Alchem.Pharmtech. N-(sec-Butyl)pyrrolidine-2-carboxamide hydrochloride. [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. [Link]
-
PubChem. 1-butylpyrrolidin-2-one. [Link]
-
PubChem. N-phenylpyrrolidine-2-carboxamide. [Link]
-
PubChem. (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. [Link]
-
ResearchGate. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
ResearchGate. (2012). Quantitative NMR spectroscopy in pharmaceutical R&D. [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
ScienceDirect. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night of the Realm (Nottingham). [Link]
-
PubChem. 1-Butylpyrrolidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1236266-64-0|N-Butylpyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 4. (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride | C6H13ClN2O | CID 18664331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Brivaracetam - Wikipedia [en.wikipedia.org]
- 10. e3s-conferences.org [e3s-conferences.org]
